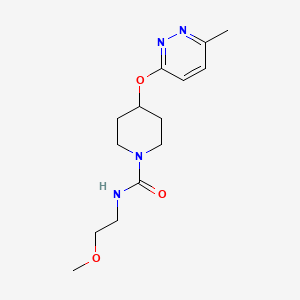

N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-11-3-4-13(17-16-11)21-12-5-8-18(9-6-12)14(19)15-7-10-20-2/h3-4,12H,5-10H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZWNZJBTRAJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the pyridazinyl group: This step often involves nucleophilic substitution reactions where a pyridazinyl halide reacts with a piperidine derivative.

Attachment of the methoxyethyl group: This can be done through alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: It has potential as a lead compound for the development of new drugs.

Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and available data for N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide and related compounds:

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability

- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the naphthylmethyl substituent in ’s analog, which is highly hydrophobic and may limit oral bioavailability .

Binding and Selectivity

- Compound 35 () features a benzimidazolone core, which is associated with selective inhibition of DNA repair enzymes. In contrast, the target compound’s pyridazinyloxy group may favor interactions with kinases or adenosine receptors .

Biological Activity

N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a synthetic compound that falls under the category of piperidine carboxamides. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

- Molecular Formula : C14H22N4O3

- Molecular Weight : 294.35 g/mol

- CAS Number : 1798025-18-9

The biological activity of N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems.

Research Findings

Research has indicated various biological activities associated with this compound:

- Antitumor Activity : Studies have shown that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, related compounds have demonstrated significant inhibition of tumor growth in vitro and in vivo models.

- Neuroprotective Effects : Some studies suggest that similar piperidine derivatives may protect neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Research indicates that compounds within this class exhibit antimicrobial activities against various pathogens, suggesting potential applications in treating infections.

Comparative Analysis

To better understand the uniqueness of N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, it can be compared to other similar compounds:

| Compound Name | Molecular Formula | Activity Type | Reference |

|---|---|---|---|

| Compound A | C14H22N4O3 | Antitumor | |

| Compound B | C15H24N4O3 | Neuroprotective | |

| Compound C | C13H20N4O2 | Antimicrobial |

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

-

Study on Antitumor Activity :

- Researchers evaluated the cytotoxic effects of N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent activity.

-

Neuroprotective Study :

- A study focused on the neuroprotective effects of related piperidine compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis of piperidine-carboxamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and carboxamide formation. For analogs, key steps include activating the pyridazine ring for substitution (e.g., using halogenation) and coupling with a functionalized piperidine intermediate. Reaction efficiency depends on pH (neutral to mildly basic), temperature (60–100°C), and catalysts like triethylamine or palladium complexes for cross-coupling. Yield optimization may require solvent screening (e.g., DMF for polar intermediates, THF for non-polar steps) and purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical. H and C NMR can confirm the piperidine ring conformation, methoxyethyl substituent, and pyridazine connectivity. For example, the methyl group on pyridazin-3-yl appears as a singlet (~δ 2.5 ppm), while the piperidine carboxamide protons show splitting patterns between δ 3.0–4.0 ppm. HPLC with UV detection (λ = 250–280 nm) ensures purity (>95%) .

Q. How can researchers identify potential biological targets for this compound?

Use computational docking (e.g., AutoDock Vina) to screen against kinase or GPCR libraries, leveraging the pyridazine moiety’s affinity for ATP-binding pockets. Validate predictions with in vitro binding assays (e.g., fluorescence polarization for kinase inhibition) and cellular models (e.g., cancer cell lines for cytotoxicity profiling). Structural analogs with chloro or methoxy groups show activity against kinases like PI3K or EGFR, suggesting similar targets .

Q. What are the key stability considerations for this compound under experimental storage conditions?

Stability studies should assess hydrolysis (e.g., pH 7.4 buffer at 37°C) and photodegradation (UV-Vis exposure). The methoxyethyl group may enhance solubility but could oxidize under acidic conditions. Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent piperidine ring oxidation. Monitor degradation via LC-MS over 1–3 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Modify substituents systematically:

- Pyridazine ring : Replace 6-methyl with electron-withdrawing groups (e.g., Cl, NO) to enhance electrophilicity.

- Piperidine linker : Introduce sp-hybridized carbons (e.g., fluorinated ethyl) to modulate conformational flexibility.

- Methoxyethyl group : Test shorter/longer alkoxy chains (e.g., ethoxy, propoxy) for solubility-lipophilicity balance.

Evaluate changes using IC assays and co-crystallization (if target structure is known) .

Q. How should contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols:

Q. What strategies predict metabolic pathways and potential toxic metabolites?

Use in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites. The methoxyethyl group may undergo O-demethylation, while the pyridazine ring could form epoxides. Confirm findings with in silico tools (e.g., Meteor Nexus) and cross-reference with toxicity databases (e.g., Tox21). For analogs, glutathione adduct formation indicates reactive metabolite risk .

Q. What methodologies assess ecotoxicological impacts of this compound in non-target organisms?

Follow OECD guidelines:

- Daphnia magna acute toxicity : 48-hr LC testing.

- Algal growth inhibition : 72-hr EC for Pseudokirchneriella subcapitata.

Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Structural analogs with logP >3.5 may require mitigation strategies for aquatic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.